molecular formula C16H15NO4 B11171198 N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide

Cat. No.: B11171198
M. Wt: 285.29 g/mol
InChI Key: YOUGRKPDJMAREZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide is a chemical compound that features a benzodioxole ring and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with phenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide is unique due to its specific combination of the benzodioxole and phenoxyacetamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxyacetamide

InChI

InChI=1S/C16H15NO4/c18-16(10-19-13-4-2-1-3-5-13)17-9-12-6-7-14-15(8-12)21-11-20-14/h1-8H,9-11H2,(H,17,18)

InChI Key

YOUGRKPDJMAREZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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